molecular formula C28H28N4O6S B2980585 ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866015-12-5

ethyl 1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No. B2980585
CAS RN: 866015-12-5
M. Wt: 548.61
InChI Key: CZNGSADBYUUHCB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, substituted thieno[3,2-d]pyrimidine derivatives have shown antiproliferative activity against certain cancer cell lines .

Scientific Research Applications

Synthesis and Chemical Properties

Fusions of Pyrido and Thieno Pyrimidines : Research has demonstrated the synthesis of versatile 2-thioxopyrimidine-type building blocks, including compounds related to the chemical structure of interest. These studies focus on creating derivatives of linear and angular heterocyclic systems, emphasizing the chemical versatility and synthetic accessibility of these compounds (Ahmed, Sensfuss, & Habicher, 1999).

Novel Method for Preparing Esters and Amides : Another study introduced a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, showcasing the adaptability and functionalization potential of related compounds (Santilli, Kim, & Wanser, 1971).

Biological Applications

Antimicrobial and Antitumor Activities : Synthesized derivatives have been screened for antibacterial, antifungal, and antitumor activities, indicating the potential medicinal applications of these compounds. The studies suggest that these derivatives might contribute to developing new therapeutic agents (Shanmugasundaram, Harikrishnan, Aanandini, Kumar, & Sateesh, 2011).

Efficient Synthesis of Pyrrolopyrimidine Derivatives : An efficient method has been developed for synthesizing ethyl 2-amino/aryloxy-3-aryl-4-oxo-5-phenyl-4,5dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate derivatives. This highlights the ongoing efforts to create biologically active compounds that could serve as potential therapeutic agents (He, Wu, Hu, Li, Hou, Wang, Zhao, & Zhang, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity, mechanism of action, and safety profile. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

ethyl 6-[2-(4-ethoxyanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O6S/c1-3-37-20-12-10-18(11-13-20)29-23(33)17-31-26-24(25(34)32(27(31)35)19-8-6-5-7-9-19)21-14-15-30(16-22(21)39-26)28(36)38-4-2/h5-13H,3-4,14-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNGSADBYUUHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CN(CC4)C(=O)OCC)C(=O)N(C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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